![molecular formula C17H17NO2 B13429963 N-(Diphenylmethylene)alanine Methyl Ester](/img/structure/B13429963.png)
N-(Diphenylmethylene)alanine Methyl Ester
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Overview
Description
N-(Diphenylmethylene)alanine Methyl Ester is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a diphenylmethylene group attached to the nitrogen atom of alanine, with the carboxyl group esterified as a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylmethylene)alanine Methyl Ester typically involves the reaction of alanine methyl ester with benzophenone imine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the diphenylmethylene group on the nitrogen atom of alanine . The reaction is usually conducted in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(Diphenylmethylene)alanine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding amine.
Substitution: The diphenylmethylene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Hydrolysis: Alanine and benzophenone.
Reduction: N-(Diphenylmethyl)alanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Diphenylmethylene)alanine Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(Diphenylmethylene)alanine Methyl Ester involves its interaction with various molecular targets, primarily through its functional groups. The diphenylmethylene group can engage in π-π interactions with aromatic residues in proteins, while the ester and amine groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Diphenylmethylene)glycine Methyl Ester
- N-(Diphenylmethylene)valine Methyl Ester
- N-(Diphenylmethylene)leucine Methyl Ester
Uniqueness
N-(Diphenylmethylene)alanine Methyl Ester is unique due to the presence of the alanine moiety, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Biological Activity
N-(Diphenylmethylene)alanine methyl ester, also known as methyl 2-(benzhydrylideneamino)propanoate, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, characterized by a diphenylmethylene group attached to an alanine derivative, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications.
- Molecular Formula : C17H17NO2
- Molecular Weight : 267.322 g/mol
- CAS Number : 195600-97-6
- IUPAC Name : methyl 2-(benzhydrylideneamino)propanoate
Synthesis
The synthesis of this compound typically involves the reaction of alanine derivatives with diphenylmethanol or related compounds. Various methods have been reported, including catalytic asymmetric synthesis techniques that enhance the yield and enantiomeric purity of the product. For instance, one study demonstrated the use of ProPhenol catalysts in aldol reactions to achieve high diastereoselectivity and enantiomeric excess in the formation of β-hydroxy-α-amino esters from N-(diphenylmethylene) derivatives .
Biological Activity
This compound exhibits a range of biological activities, which can be categorized into several key areas:
1. Pharmacological Applications
- Antitumor Activity : Research indicates that certain derivatives of this compound show promising antitumor properties. For example, studies involving radiolabeled amino acid tracers derived from this compound have demonstrated superior tumor imaging capabilities compared to conventional PET tracers . This suggests potential applications in cancer diagnosis and treatment.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects, particularly in models of neurological disorders. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease .
2. Biochemical Research
- Enzyme Interactions : this compound serves as a valuable building block in biochemical research, particularly in studying enzyme interactions and protein folding. Its structural characteristics allow researchers to explore cellular mechanisms and identify potential therapeutic targets .
- Peptide Synthesis : The compound is frequently utilized in solid-phase peptide synthesis, enabling the creation of complex peptides with specific biological activities essential for drug discovery .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antitumor Agents : A study published in a peer-reviewed journal examined the use of N-(diphenylmethylene)alanine derivatives in developing novel antitumor agents. The findings indicated that specific modifications to the diphenylmethylene group significantly enhanced cytotoxicity against various cancer cell lines .
- Neuroprotective Mechanisms : Another research article explored the neuroprotective mechanisms of this compound in vitro and in vivo. Results showed that it could reduce oxidative stress markers and improve neuronal survival rates under pathological conditions .
Properties
Molecular Formula |
C17H17NO2 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
methyl 2-(benzhydrylideneamino)propanoate |
InChI |
InChI=1S/C17H17NO2/c1-13(17(19)20-2)18-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
JRWHHNOBMTWAPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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